molecular formula C6H2Cl3FO2S B1392994 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride CAS No. 1131397-79-9

3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1392994
CAS No.: 1131397-79-9
M. Wt: 263.5 g/mol
InChI Key: DVAHBTCBQASAHZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H2Cl2FClO2S . It is a derivative of benzene, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, the hydrogen atom at position 4 is replaced by a fluorine atom, and a sulfonyl chloride group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 3,5-Dichloro-4-fluorobenzenesulfonyl chloride are heterocyclic amines . These amines play a crucial role in various biological processes, including neurotransmission and enzymatic reactions.

Mode of Action

3,5-Dichloro-4-fluorobenzenesulfonyl chloride interacts with its targets by reacting with heterocyclic amines to create complex sulfonamides . This interaction results in changes to the structure and function of the target amines, potentially altering their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The starting material, 3,5-dichloro-4-fluorobenzene, undergoes sulfonylation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are usually carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.

    Catalysts: Catalysts such as aluminum chloride or iron(III) chloride may be used to facilitate the reactions.

Major Products:

  • The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It is employed in the preparation of complex organic molecules and as a reagent in various organic transformations.

Biology and Medicine:

    Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

    Drug Development: It serves as a building block in the development of new drugs and therapeutic agents.

Industry:

    Polymer Chemistry: It is used in the synthesis of specialty polymers and materials with specific properties.

    Agrochemicals: The compound is utilized in the production of agrochemicals and pesticides.

Comparison with Similar Compounds

    3-Chloro-4-fluorobenzene-1-sulfonyl chloride: Similar structure but with one less chlorine atom.

    2,4-Difluorobenzene-1-sulfonyl chloride: Contains two fluorine atoms instead of chlorine.

    3,4-Difluorobenzene-1-sulfonyl chloride: Contains two fluorine atoms at different positions.

Uniqueness:

  • The presence of both chlorine and fluorine atoms in 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride provides unique reactivity and selectivity in chemical reactions.
  • The compound’s specific substitution pattern allows for targeted applications in pharmaceuticals and materials science.

Properties

IUPAC Name

3,5-dichloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAHBTCBQASAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679241
Record name 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131397-79-9
Record name 3,5-Dichloro-4-fluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131397-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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